3-[(5-Bromopyrimidin-2-yl)oxy]aniline
CAS No.: 111986-67-5
Cat. No.: VC2003867
Molecular Formula: C10H8BrN3O
Molecular Weight: 266.09 g/mol
* For research use only. Not for human or veterinary use.
![3-[(5-Bromopyrimidin-2-yl)oxy]aniline - 111986-67-5](/images/structure/VC2003867.png)
Specification
CAS No. | 111986-67-5 |
---|---|
Molecular Formula | C10H8BrN3O |
Molecular Weight | 266.09 g/mol |
IUPAC Name | 3-(5-bromopyrimidin-2-yl)oxyaniline |
Standard InChI | InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,12H2 |
Standard InChI Key | FPUBXWSYDNKOQY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)N |
Canonical SMILES | C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)N |
Introduction
Chemical Identity and Structural Characteristics
3-[(5-Bromopyrimidin-2-yl)oxy]aniline is a heterocyclic compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol . The compound is registered with CAS number 111986-67-5 and European Community (EC) Number 866-142-8 .
Structural Identifiers
The structural identifiers for 3-[(5-Bromopyrimidin-2-yl)oxy]aniline are detailed in Table 1, providing comprehensive reference data for researchers.
Table 1: Chemical Identifiers of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline
Structural Features
The molecule consists of two main structural components: a 5-bromopyrimidine ring and an aniline group, connected through an ether linkage at the 2-position of the pyrimidine and the 3-position of the aniline . This arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline are critical for understanding its behavior in different environments and applications.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 265.99236 | 149.0 |
[M+Na]+ | 287.97430 | 154.1 |
[M+NH4]+ | 283.01890 | 153.5 |
[M+K]+ | 303.94824 | 153.4 |
[M-H]- | 263.97780 | 151.2 |
[M+Na-2H]- | 285.95975 | 155.2 |
[M]+ | 264.98453 | 149.2 |
[M]- | 264.98563 | 149.2 |
Chemical Reactivity
The chemical reactivity of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline is influenced by its functional groups:
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The bromine atom at the 5-position of the pyrimidine ring can participate in substitution reactions, particularly cross-coupling reactions.
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The primary amine group (-NH2) on the aniline moiety can engage in typical amine reactions, including nucleophilic substitutions, acylations, and condensations.
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The ether linkage provides structural rigidity while also being susceptible to cleavage under strongly acidic or basic conditions.
Applications in Medicinal Chemistry and Research
Compounds containing pyrimidine and aniline moieties are frequently explored in medicinal chemistry for their diverse biological activities .
Structural Analogs and Comparative Analysis
Several compounds share structural similarities with 3-[(5-Bromopyrimidin-2-yl)oxy]aniline, providing context for understanding its potential properties and applications.
Key Structural Analogs
Table 3: Structural Analogs of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline
Structure-Activity Relationships
The positioning of functional groups significantly affects the chemical and biological properties of these compounds:
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The position of the amine group (meta in 3-[(5-Bromopyrimidin-2-yl)oxy]aniline vs. para in its analog) can influence hydrogen bonding patterns and receptor interactions .
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The addition of a methylene spacer between the oxygen and phenyl ring, as in 4-[(5-Bromopyrimidin-2-yl)oxymethyl]aniline, provides greater conformational flexibility .
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The replacement of the pyrimidine with a pyridine ring alters the electronic distribution and hydrogen bonding capabilities of the molecule .
Analytical Characterization
Accurate identification and characterization of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline are essential for quality control and research applications.
Identification Methods
The compound can be identified using various analytical techniques:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume